

Quantitative Data on GSK864 Permeability

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Compound Focus: **GSK864**

Cat. No.: S529511

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The table below summarizes the available quantitative data from search results regarding **GSK864's** properties.

Property	Value / Result	Experimental Context
Caco-2 Permeability	"Cell-permeable" [1]	Qualitative assessment from a study using a structurally related analog (GSK321); determined via artificial membrane and Caco-2 permeability assays [1].
IC50 (Enzyme)	R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2]	Measured against purified mutant IDH1 enzymes [2].
EC50 (Cellular 2-HG Inhibition)	320 nM (in HT1080 cells) [2]	Concentration that halves 2-HG production in mutant IDH1 cells, indicating cellular activity [2].

Experimental Protocols for Permeability Assessment

Here are established methodologies you can use to evaluate and optimize **GSK864's** permeability in your lab.

Caco-2 Cell Monolayer Permeability Assay

This is a gold-standard method for predicting intestinal absorption and assessing a compound's ability to cross cellular barriers [3] [4].

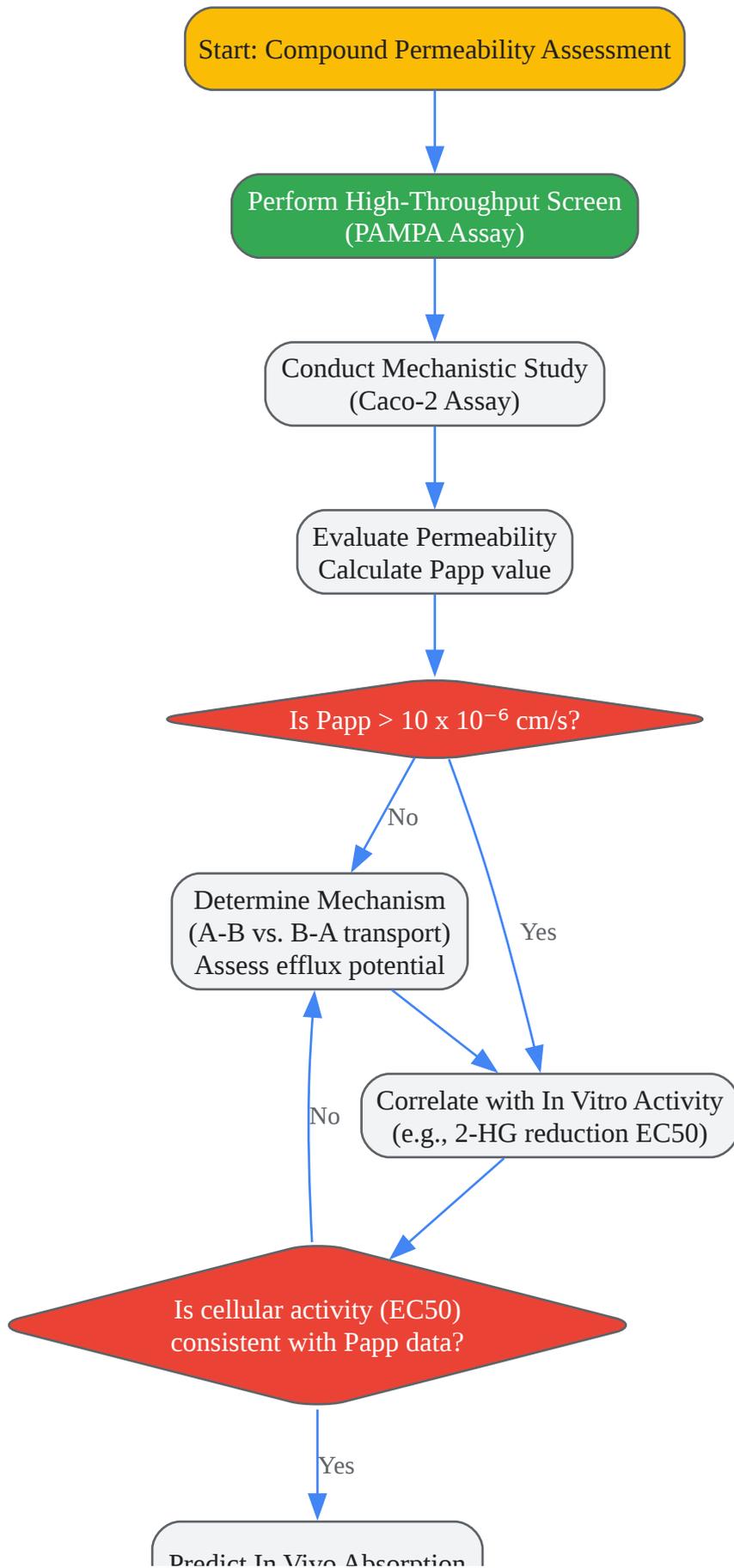
- **Cell Culture:** Culture Caco-2 cells on semi-permeable transwell inserts for 15-21 days to form a confluent, differentiated monolayer [3].
- **Integrity Validation:** Verify monolayer integrity before the assay. Common criteria include:
 - **Transepithelial Electrical Resistance (TEER):** TEER > 500 $\Omega \cdot \text{cm}^2$ for 96-well formats or > 1000 $\Omega \cdot \text{cm}^2$ for 24-well formats [3].
 - **Paracellular Flux:** Use a low-permeability marker like Lucifer Yellow (LY). Apparent permeability (P_{app}) for LY should be $\leq 1 \times 10^{-6}$ cm/s [3].
- **Permeability Experiment:**
 - **Procedure:** Add **GSK864** (dissolved in buffer) to the donor compartment (apical for A-B transport, basal for B-A transport). Collect samples from the receiver compartment at set time points (e.g., over 2 hours) [3].
 - **Analysis:** Quantify compound concentration in samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [3] [4].
- **Data Calculation:** Calculate the **Apparent Permeability Coefficient (P_{app})** using the formula [3]:
 - $P_{app} = (dQ/dt) / (A \times C_0)$
 - dQ/dt : Permeation rate (amount of compound in receiver compartment over time)
 - A: Surface area of the transwell membrane
 - C_0 : Initial concentration in the donor compartment

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free method uses an artificial lipid membrane to model passive permeability [1].

Workflow for Permeability Assessment

The following diagram outlines the key steps and decision points in evaluating a compound like **GSK864**.



[Predict in vivo Absorption](#)

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Frequently Asked Questions

How do I interpret my Caco-2 Papp results for GSK864? You can predict in vivo absorption potential based on the apparent permeability coefficient (Papp) [3]:

- **Papp $\leq 1 \times 10^{-6}$ cm/s:** Low absorption (0-20%)
- **1×10^{-6} cm/s < Papp $\leq 10 \times 10^{-6}$ cm/s:** Medium absorption (20-70%)
- **Papp > 10×10^{-6} cm/s:** High absorption (70-100%)

My GSK864 shows good Papp but poor cellular activity (high EC50). What could be wrong? This discrepancy suggests issues beyond passive permeability [5]:

- **Cellular Efflux:** GSK864 might be a substrate for efflux transporters like P-gp. Compare apical-to-basal (A-B) and basal-to-apical (B-A) Papp values; a B-A/A-B ratio > 2 indicates active efflux [3].
- **Cellular Metabolism:** The compound could be metabolically degraded inside the cell. Use LC-MS/MS to check for metabolite formation in cell assays [4].
- **Target Engagement:** The compound may not effectively engage the IDH1 mutant target within the cellular environment. Techniques like Cellular Thermal Shift Assay (CETSA) can confirm target binding in cells [5].

What controls should I use for Caco-2 assays? Always include high and low permeability controls to validate your system [3]:

- **High Permeability Control:** Propranolol (Papp > 10×10^{-6} cm/s)
- **Low Permeability Control:** Atenolol (Papp $\leq 1 \times 10^{-6}$ cm/s)

Key Optimization and Troubleshooting Strategies

While direct data on GSK864 is limited, general strategies can guide your optimization efforts.

- **If Permeability is Low:**
 - **Medicinal Chemistry:** Explore prodrug approaches or synthesize analogs to improve lipophilicity within an optimal range.

- **Formulation:** Use formulation additives like lipid-based systems or permeation enhancers in your assay buffer to improve solubility and diffusion.
- **If Efflux is High:**
 - **Co-administration:** Investigate the effect of co-incubating with efflux transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) [3].
- **General Considerations:**
 - **Solubility:** Ensure **GSK864** is fully soluble in your assay buffer at the working concentration. Precipitation will lead to inaccurate Papp calculations.
 - **Non-Specific Binding:** Test for compound binding to assay apparatus (plastic plates, filters) which can reduce the free concentration available for permeation.

The search results confirm **GSK864** is cell-permeable [1], but detailed optimization data is not publicly available. The protocols and strategies provided should serve as a solid foundation for your own investigations.

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